molecular formula C18H16O3 B14452293 (3Z)-3-[(4-phenylmethoxyphenyl)methylidene]oxolan-2-one CAS No. 73839-66-4

(3Z)-3-[(4-phenylmethoxyphenyl)methylidene]oxolan-2-one

Cat. No.: B14452293
CAS No.: 73839-66-4
M. Wt: 280.3 g/mol
InChI Key: LIFZGKQOLVLZKE-VBKFSLOCSA-N
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Description

(3Z)-3-[(4-phenylmethoxyphenyl)methylidene]oxolan-2-one is an organic compound that belongs to the class of oxolanes This compound is characterized by the presence of a phenylmethoxyphenyl group attached to an oxolan-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(4-phenylmethoxyphenyl)methylidene]oxolan-2-one typically involves the reaction of 4-phenylmethoxybenzaldehyde with oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxolan-2-one ring. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(4-phenylmethoxyphenyl)methylidene]oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxolan-2-one ring to a diol.

    Substitution: The phenylmethoxy group can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Bromine in carbon tetrachloride at room temperature.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Diols.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

(3Z)-3-[(4-phenylmethoxyphenyl)methylidene]oxolan-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (3Z)-3-[(4-phenylmethoxyphenyl)methylidene]oxolan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Trifluorotoluene: An organic compound with similar aromatic properties but different functional groups.

    Methylammonium lead halide: A compound with a different structural framework but used in similar research applications.

Uniqueness

(3Z)-3-[(4-phenylmethoxyphenyl)methylidene]oxolan-2-one is unique due to its specific oxolan-2-one ring structure combined with a phenylmethoxyphenyl group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

CAS No.

73839-66-4

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

IUPAC Name

(3Z)-3-[(4-phenylmethoxyphenyl)methylidene]oxolan-2-one

InChI

InChI=1S/C18H16O3/c19-18-16(10-11-20-18)12-14-6-8-17(9-7-14)21-13-15-4-2-1-3-5-15/h1-9,12H,10-11,13H2/b16-12-

InChI Key

LIFZGKQOLVLZKE-VBKFSLOCSA-N

Isomeric SMILES

C\1COC(=O)/C1=C\C2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

C1COC(=O)C1=CC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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